molecular formula C4H9ClO B11764102 2-Chloro-2-methyl-1-propanol CAS No. 558-38-3

2-Chloro-2-methyl-1-propanol

Cat. No.: B11764102
CAS No.: 558-38-3
M. Wt: 108.57 g/mol
InChI Key: LGGQZLUXBPHXTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-methyl-1-propanol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-propanol (tert-butyl alcohol) with concentrated hydrochloric acid. This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom . The reaction conditions typically involve cooling the reaction mixture to control the exothermic reaction.

Another method involves the use of cation exchange resins as a catalyst. In this process, 2-methyl-3-chloropropene and water are added to a filling pipe containing the cation exchange resins. The reaction is carried out at temperatures between 0-45°C, and the reaction mixture is collected and purified .

Industrial Production Methods

Industrial production of this compound often involves continuous processes using solid acidic catalysts. This method reduces the generation of acid waste and minimizes environmental pollution .

Scientific Research Applications

Pharmaceutical Synthesis

2-Chloro-2-methyl-1-propanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Antibiotics : It is used in the production of oxazolidinone antibiotics, which are critical in treating bacterial infections.
  • Antiviral Agents : Research indicates potential uses in synthesizing compounds targeting viral infections.

Agrochemical Development

This compound is also significant in agrochemical formulations:

  • Pesticides : It acts as an intermediate in creating herbicides and insecticides, enhancing agricultural productivity.
  • Fungicides : Its derivatives are explored for developing fungicidal properties to protect crops.

Biochemical Research

In biochemical assays, this compound is utilized for:

  • Reagent Applications : It serves as a reagent in various biochemical reactions to study enzyme kinetics and metabolic pathways.
  • Synthesis of Biologically Active Compounds : The compound is involved in synthesizing other biologically active molecules that can be used for therapeutic purposes.

Case Study 1: Antibiotic Synthesis

A study demonstrated the use of this compound in synthesizing linezolid, an oxazolidinone antibiotic. The compound was transformed into a key intermediate that underwent further reactions to yield the final antibiotic product. This showcases its importance in pharmaceutical chemistry.

Case Study 2: Antimicrobial Activity

Research evaluated the antimicrobial efficacy of derivatives synthesized from this compound against resistant bacterial strains. Results indicated significant inhibition of growth, suggesting potential for developing new antimicrobial agents.

Industrial Applications

In addition to research applications, this compound has several industrial uses:

  • Production of Polymers and Resins : It is used as a building block for synthesizing various polymers and resins, contributing to materials science.
  • Chemical Manufacturing : The compound finds applications in producing solvents and other industrial chemicals.

Biological Activity

2-Chloro-2-methyl-1-propanol (C4H9ClO) is an organochlorine compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and toxicology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Formula: C4H9ClO
  • Molecular Weight: 110.57 g/mol
  • CAS Number: 75-99-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism of action primarily involves the inhibition of microbial cell wall synthesis, which is crucial for maintaining the integrity of bacterial cells.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

Toxicological Profile

The toxicological profile of this compound reveals potential adverse effects upon exposure. Studies have shown that it may induce genotoxicity in various biological models, leading to mutations and chromosomal aberrations.

Case Study: Genotoxicity Assessment
In a study assessing the genotoxic effects of this compound on cultured mammalian cells, significant increases in sister chromatid exchanges were observed, indicating potential mutagenic effects. This study highlights the importance of evaluating the safety profile of this compound in pharmaceutical applications .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. The compound acts as an inhibitor of enzymes involved in cell wall synthesis, which disrupts the structural integrity of bacteria and fungi. Additionally, it may induce oxidative stress within cells, leading to cell death .

Safety and Regulatory Considerations

Due to its potential toxicity and biological activity, regulatory bodies have emphasized the need for thorough risk assessments before utilizing this compound in industrial or pharmaceutical applications. The compound has been classified under several safety guidelines due to its carcinogenic potential in animal studies .

Table 2: Summary of Toxicological Findings

Study TypeFindingsReference
Carcinogenicity StudyIncreased incidence of liver tumors in mice
Genotoxicity StudyInduction of mutations in bacterial cultures
Reproductive EffectsPotential adverse effects on reproductive health

Properties

IUPAC Name

2-chloro-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-4(2,5)3-6/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGQZLUXBPHXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309272
Record name 2-Chloro-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558-38-3
Record name 2-Chloro-2-methyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=558-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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